1-Boc-3-hydroxy-3-(aminomethyl)azetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEHYSKQUSAZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725583 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008526-71-3 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing ring—has emerged as a powerful structural motif.[1] Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, often leading to improved solubility, reduced lipophilicity, and enhanced binding affinity of drug candidates.[2] This guide focuses on a particularly valuable derivative, 1-Boc-3-hydroxy-3-(aminomethyl)azetidine , a trifunctional building block poised for significant applications in the synthesis of complex molecular architectures.

Core Compound Identification

The subject of this guide is the chemical compound formally known as tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.

| Identifier | Value |

| CAS Number | 1008526-71-3 |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |

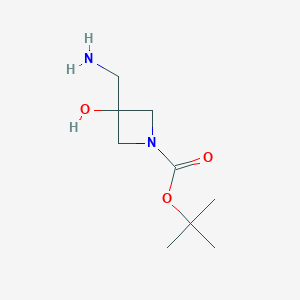

The structure of this compound, featuring a central azetidine ring with three distinct functional groups, is depicted below.

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. These data are critical for experimental design, handling, and storage.

| Property | Value | Source |

| CAS Number | 1008526-71-3 | |

| Molecular Formula | C₉H₁₈N₂O₃ | |

| Molecular Weight | 202.25 | |

| Physical State | Solid | |

| Melting Point | 142 °C | |

| Storage Temperature | Refrigerated (0-10°C), under inert gas | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |

Synthesis and Mechanistic Considerations

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol:

Step 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid such as zinc iodide.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-cyano-3-hydroxyazetidine.

Causality: The use of a Lewis acid catalyst is crucial for activating the carbonyl group of the azetidinone, making it more susceptible to nucleophilic attack by the cyanide anion. The Boc protecting group on the azetidine nitrogen is stable under these conditions, preventing unwanted side reactions.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Carefully add the purified 1-Boc-3-cyano-3-hydroxyazetidine (1 equivalent) to a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at 0°C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for several hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction to 0°C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, this compound.

Causality: Strong hydride reagents like LiAlH₄ are required for the complete reduction of the nitrile functionality to a primary amine. The Boc group is generally stable to these conditions, although prolonged reaction times or high temperatures should be avoided to prevent its cleavage.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly versatile building block for creating diverse and complex molecular structures. The orthogonal reactivity of the Boc-protected amine, the primary amine, and the hydroxyl group allows for sequential and selective chemical modifications.

-

Scaffold Decoration: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

-

Linker Chemistry: The hydroxyl group can be etherified, esterified, or used as a handle for attachment to other molecular fragments.

-

Deprotection and Further Functionalization: The Boc group can be easily removed under acidic conditions to reveal the secondary amine of the azetidine ring, which can then be further functionalized.

The incorporation of the 3-hydroxy-3-(aminomethyl)azetidine moiety can be particularly advantageous in:

-

Improving Physicochemical Properties: The polar nature of the hydroxyl and amino groups can enhance the aqueous solubility and reduce the lipophilicity of a parent molecule, which are often key challenges in drug development.

-

Creating Novel Bioisosteres: This azetidine derivative can serve as a bioisostere for other cyclic structures, such as substituted piperidines or pyrrolidines, offering a different vector for substituent placement and potentially leading to improved target engagement or a modified ADME profile.[6]

-

Introducing Structural Rigidity: The constrained four-membered ring can lock in specific conformations, which can be beneficial for optimizing binding to a biological target.

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, the broader class of 3-substituted azetidines is found in several approved and investigational drugs, highlighting the therapeutic potential of this scaffold.[2][7] For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a rigid, three-dimensional scaffold with three orthogonally addressable functional groups provides a powerful tool for the synthesis of novel chemical entities with potentially improved pharmacological properties. As the demand for sp³-rich, polar scaffolds in drug design continues to grow, the importance and utility of this and related azetidine derivatives are set to increase significantly.

References

-

Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]

- Google Patents (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Google Patents (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

RSC Publishing (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

-

Kovaleva, O. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1142. Available at: [Link]

-

Frontiers (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

Han, Y. et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available at: [Link]

-

PubChem (2024). Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. Available at: [Link]

-

ACS Publications (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Boc-3-hydroxy-3-(aminomethyl)azetidine chemical structure

An In-depth Technical Guide to 1-Boc-3-hydroxy-3-(aminomethyl)azetidine: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained ring systems, particularly azetidines, have emerged as powerful tools for drug designers.[1] These four-membered nitrogen-containing heterocycles offer a unique combination of properties: they are conformationally rigid, rich in sp³-hybridized carbons, and serve as valuable bioisosteres for more common motifs.[1] This unique structural character often imparts enhanced metabolic stability, improved solubility, and better receptor selectivity to drug candidates.[1][2]

Among the diverse array of functionalized azetidines, This compound stands out as a particularly valuable and versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, synthesis, reactivity, and strategic applications. By presenting a quaternary center decorated with orthogonal functional groups—a protected secondary amine within the ring, a primary amine, and a tertiary alcohol—this molecule offers multiple, distinct points for chemical elaboration, making it an ideal scaffold for constructing complex molecular architectures and exploring diverse chemical space.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is identified by a unique set of chemical descriptors.

-

IUPAC Name: tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

-

CAS Number: 1008526-71-3[3]

-

Molecular Formula: C₉H₁₈N₂O₃[3]

-

Molecular Weight: 202.25 g/mol [3]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Formula | C₉H₁₈N₂O₃ | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| InChI Key | NVEHYSKQUSAZBP-UHFFFAOYSA-N | |

| Storage Temperature | Refrigerator |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically originates from the commercially available starting material, 1-Boc-3-azetidinone. The core challenge is the introduction of both a hydroxyl and an aminomethyl group at the C3 position. A common and effective strategy is a two-step sequence involving a Strecker-type reaction followed by hydrolysis and reduction, or the addition of a cyanide equivalent followed by reduction.

A representative synthetic workflow is detailed below. The choice of a trimethylsilyl cyanide addition is advantageous as it forms a stable cyanohydrin intermediate, which can then be reduced to the target aminomethyl alcohol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on established chemical transformations for azetidine derivatives.[4]

Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (1.2 equiv).

-

Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 equiv), to the mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Dissolve the crude cyanohydrin intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reduction is complete (monitored by LC-MS).

-

Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Structural Characterization

Confirmation of the chemical structure is typically achieved through a combination of spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm. The methylene protons of the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The aminomethyl (CH₂-NH₂) protons would likely appear as a singlet or a broadened signal.

-

¹³C NMR: The carbon spectrum will show the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate, the C3 quaternary carbon of the azetidine ring (bearing the -OH and aminomethyl groups), and the carbons of the azetidine ring and the aminomethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 203.26.

Reactivity and Applications in Drug Discovery

The power of this compound lies in its orthogonally protected functional groups, which allow for selective and sequential chemical modifications.

-

Primary Amine (-NH₂): This group is a versatile nucleophile, readily participating in reactions such as amide bond formation (acylation), sulfonylation, reductive amination, and alkylation. This allows for the introduction of a wide variety of side chains and pharmacophores.

-

Tertiary Alcohol (-OH): The hydroxyl group can be used for ether synthesis (O-alkylation) or esterification. Its presence also introduces a hydrogen bond donor/acceptor site, which can be critical for molecular recognition at a biological target.

-

Boc-Protected Ring Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine of the azetidine ring. This newly liberated amine can then undergo further functionalization, such as arylation or alkylation, to build even more complex structures.

This multi-functional nature makes the scaffold ideal for constructing libraries of compounds for high-throughput screening or for targeted synthesis in lead optimization campaigns. The azetidine core itself is a key feature in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting the therapeutic relevance of this heterocyclic system.[1]

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its densely functionalized, sp³-rich azetidine core provides a robust platform for creating molecules with desirable drug-like properties. The orthogonal reactivity of its primary amine, tertiary alcohol, and protected ring amine allows for a high degree of synthetic flexibility, enabling the systematic exploration of chemical space around a privileged scaffold. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of sophisticated building blocks like this one will undoubtedly increase, solidifying its role as a cornerstone in the synthesis of next-generation pharmaceuticals.

References

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-06). Available from: [Link]

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

-

HETEROCYCLES. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011-10-25). Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CAS 1008526-71-3 | this compound - Synblock [synblock.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of tert-Butyl 3-(Aminomethyl)-3-hydroxyazetidine-1-carboxylate: An In-depth Technical Guide

Introduction: The Significance of 3-Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. Specifically, 3-substituted azetidines, such as tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, are of significant interest as versatile building blocks. The presence of a hydroxyl group and a primary amine on a quaternary center offers multiple points for diversification, enabling the exploration of chemical space in the development of novel therapeutics. This guide provides a detailed, in-depth exploration of a robust synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (1), points to a disconnection at the C-C bond between the azetidine ring and the aminomethyl group. This suggests a synthetic strategy commencing with the commercially available or readily synthesized N-Boc-3-azetidinone (3). The core of this strategy lies in the introduction of a one-carbon aminomethyl synthon to the ketone carbonyl. A highly effective approach for this transformation is through a two-step sequence involving the formation of a cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (2), followed by the chemoselective reduction of the nitrile functionality to the desired primary amine.

This pathway is advantageous due to the relatively mild conditions required for both steps, which are compatible with the sensitive azetidine ring and the Boc-protecting group. The choice of reagents and reaction conditions at each stage is critical to ensure high yields and purity, minimizing side reactions such as over-reduction or decomposition.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the preparation of the key ketone intermediate.

Caption: Synthetic workflow for tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.

Part 1: Preparation of the Key Intermediate: N-Boc-3-azetidinone

The synthesis of the target molecule commences with the preparation of N-Boc-3-azetidinone, a crucial building block. This is typically achieved through the oxidation of the corresponding alcohol, N-Boc-3-hydroxyazetidine.

Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine

A common and effective method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine. This method is favored for its mild conditions and high yields.

Step-by-Step Methodology:

-

Reaction Setup: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activator Addition: A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again ensuring the temperature remains below -65 °C. The reaction is stirred for 30-60 minutes at this temperature.

-

Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.

-

Work-up: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford N-Boc-3-azetidinone as a white to off-white solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

| Appearance | White to off-white solid |

Causality and Field-Proven Insights: The choice of Swern oxidation is deliberate. It avoids the use of heavy metals and operates at low temperatures, which is crucial for preventing the decomposition of the strained azetidine ring. The use of triethylamine as the final base is a classic and reliable choice for quenching the reaction and neutralizing the generated acid.

Part 2: Synthesis of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

With the key ketone intermediate in hand, the synthesis proceeds through a two-step sequence: cyanohydrin formation and subsequent nitrile reduction.

Step 1: Cyanohydrin Formation

The addition of a cyanide source to N-Boc-3-azetidinone yields the cyanohydrin intermediate. A particularly effective and mild method involves the use of trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid, such as zinc iodide (ZnI2).

Experimental Protocol: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Step-by-Step Methodology:

-

Reaction Setup: N-Boc-3-azetidinone (1.0 equivalent) and zinc iodide (0.1 equivalents) are dissolved in anhydrous DCM under an inert atmosphere.

-

Reagent Addition: Trimethylsilyl cyanide (1.2 equivalents) is added dropwise to the solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, is typically used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 90-98% (crude) |

| Appearance | Pale yellow oil or solid |

Causality and Field-Proven Insights: The use of TMSCN with a Lewis acid catalyst is a well-established and reliable method for cyanohydrin formation. The in situ generation of the silyl ether of the cyanohydrin, which is subsequently hydrolyzed during work-up, often leads to higher yields and cleaner reactions compared to using alkali metal cyanides with acid. Zinc iodide is a mild and effective Lewis acid for this transformation.

Step 2: Nitrile Reduction to the Primary Amine

The final step is the reduction of the cyanohydrin's nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a robust and chemoselective method for this transformation, being compatible with the Boc-protecting group and the tertiary alcohol.

Experimental Protocol: Synthesis of tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

Step-by-Step Methodology:

-

Reaction Setup: The crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

-

Catalyst Addition: A slurry of Raney Nickel (typically 20-50% by weight of the substrate) in the same solvent is carefully added to the reaction mixture.

-

Hydrogenation: The reaction vessel is placed under an atmosphere of hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the final product, tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, as a solid or viscous oil.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by NMR) | >98% |

| Appearance | White solid or colorless oil |

Causality and Field-Proven Insights: The use of Raney Nickel for nitrile reduction is a classic and powerful method. Conducting the hydrogenation in an ammonia-saturated solvent is a critical field-proven technique to suppress the formation of secondary and tertiary amine byproducts by minimizing the reaction of the initially formed primary amine with the intermediate imine. The choice of hydrogen pressure and catalyst loading can be optimized to ensure complete conversion and high selectivity.

Characterization Data

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

-

¹H NMR (400 MHz, CDCl₃): δ 4.15-4.05 (m, 2H), 3.85-3.75 (m, 2H), 2.90 (s, 2H), 2.50 (br s, 3H, OH and NH₂), 1.45 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 157.5, 80.0, 68.0, 58.0, 48.0, 28.5.

-

Mass Spectrometry (ESI+): m/z 203.1 [M+H]⁺.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, a valuable building block for drug discovery. By starting from N-Boc-3-azetidinone, this two-step sequence of cyanohydrin formation followed by nitrile reduction offers a practical and scalable approach for researchers and drug development professionals. The careful selection of reagents and reaction conditions, as outlined, is paramount to achieving high yields and purity of this versatile 3-substituted azetidine.

References

-

Synthesis of N-Boc-3-azetidinone

- Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi

- Source: PMC - NIH

-

URL: [Link]

-

Cyanohydrin Formation from Ketones

- Title: Asymmetric cyanohydrin synthesis c

- Source: ResearchG

-

URL: [Link]

-

Nitrile Reduction using Raney Nickel

- Title: Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activ

- Source: ResearchG

-

URL: [Link]

-

General Azetidine Synthesis and Reactivity

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle

- Source: RSC Publishing

-

URL: [Link]

- Strecker Synthesis Application: Title: Strategic Synthesis: The Strecker Reaction as the Cornerstone Approach Source: BenchChem

A Technical Guide to tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate, a key heterocyclic building block for researchers and scientists in drug development. The molecule's unique architecture, featuring a strained four-membered azetidine ring, a tertiary alcohol, a primary amine, and a carbamate protecting group, makes it a valuable scaffold in modern medicinal chemistry. We will explore its formal nomenclature, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, methods for structural confirmation, and its strategic application in the design of novel therapeutics. This document is intended to serve as a comprehensive resource for professionals seeking to leverage the unique structural and chemical attributes of this compound.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific rigor. This section details the formal naming conventions and key identifiers for the topic compound.

2.1 IUPAC Name The systematically generated and preferred IUPAC name for this compound is tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate .[1]

2.2 Common Synonyms In literature and commercial catalogs, this molecule may be referred to by several synonyms, including:

-

1-Azetidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester[1]

2.3 Chemical Structure

Figure 1. 2D Structure of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.

Figure 1. 2D Structure of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate.

2.4 Key Identifiers A summary of the essential identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| CAS Number | 1008526-71-3 | [1] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| PubChem CID | 57415900 | [2] |

| MDL Number | MFCD17015986 | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a building block is critical for predicting its behavior in reactions and its potential influence on the properties of a final drug candidate.

| Property | Value (Computed) | Description |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | A key metric in predicting drug transport properties. |

| cLogP | -0.6 | Indicates the compound's hydrophilicity. |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The oxygens of the Boc and hydroxyl groups, and the amine nitrogen. |

| Rotatable Bonds | 2 | Indicates a relatively low degree of conformational flexibility. |

Note: Experimental data such as melting point and boiling point are not widely published for this specific specialty chemical. The values above are computationally derived and serve as estimates.

Synthesis and Mechanistic Considerations

4.1 Strategic Overview

The synthesis of 3-substituted azetidines is a non-trivial challenge due to the inherent ring strain of the four-membered heterocycle.[3] A robust and common strategy for preparing tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate begins with the commercially available precursor, 1-Boc-3-azetidinone (CAS: 398489-26-4).[4] This approach involves two key transformations:

-

Nucleophilic Addition to the Ketone: A Strecker-type reaction where a cyanide source is added to the ketone, forming a cyanohydrin intermediate. This is immediately followed by the formation of an aminonitrile.

-

Reduction of the Nitrile: The nitrile group of the aminonitrile intermediate is then reduced to the primary amine, yielding the final product.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is sterically bulky, which can influence the stereochemical outcome of reactions, and it is stable to the nucleophilic and reductive conditions used in the synthesis. Crucially, it can be removed under mild acidic conditions, which are often orthogonal to other protecting groups used in complex molecule synthesis.[5][6]

4.2 Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

This protocol describes a representative two-step synthesis.

Step 1: Formation of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add an aqueous solution of ammonia (7 M, 5.0 eq) followed by sodium cyanide (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Causality Insight: This one-pot reaction is a variation of the Strecker synthesis. The ketone first reacts with ammonia to form an imine in equilibrium. The cyanide ion then attacks the imine electrophile to form the α-aminonitrile. Using a high concentration of ammonia drives the equilibrium towards the imine, maximizing the yield of the desired product.

-

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminonitrile is often carried forward without further purification.

Step 2: Reduction to tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate

Caution: This step involves a highly reactive reducing agent and should be performed with appropriate safety measures in a fume hood.

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Causality Insight: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction proceeds via the formation of a metal-complex intermediate which, upon aqueous workup, is hydrolyzed to yield the amine. The hydroxyl group is formed during the hydrolytic workup of the intermediate from the initial cyanohydrin formation.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound.

4.3 Synthesis Workflow Diagram

Caption: A generalized two-step workflow for the synthesis of the title compound.

Structural Elucidation and Quality Control

Confirming the structure and purity of the final compound is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating to 9H for the tert-butyl protons of the Boc group. The four protons on the azetidine ring will appear as multiplets in the 3.0-4.0 ppm region. The two protons of the aminomethyl (-CH₂NH₂) group would likely appear as a singlet around 2.8 ppm. The protons of the -OH and -NH₂ groups may be broad and their chemical shift can be variable.

-

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the quaternary carbon of the azetidine ring bearing the hydroxyl and aminomethyl groups (~60-70 ppm), and the carbons of the azetidine ring and the aminomethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.3.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H and N-H stretches (a broad band from 3200-3500 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-N and C-O stretches in the fingerprint region.[7]

Applications in Drug Discovery

The azetidine ring is no longer considered just a strained curiosity but is now a highly sought-after scaffold in medicinal chemistry.[8] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.

-

Improved Pharmacokinetic Profile: Compared to more lipophilic rings like pyrrolidine or piperidine, the azetidine ring often increases aqueous solubility and reduces metabolic liability, leading to better drug-like properties.[3]

-

Vectorial Exit Point: The 3,3-disubstituted pattern on the azetidine ring is particularly valuable. It provides a defined, rigid, and three-dimensional exit vector from the core scaffold. This allows medicinal chemists to project substituents into specific regions of a protein's binding pocket to enhance potency and selectivity.

-

Constrained Bioisostere: The molecule can serve as a constrained analog or bioisostere for more flexible fragments, locking in a specific conformation that may be favorable for binding to a biological target. The defined stereochemistry at the C3 position offers a powerful tool for exploring structure-activity relationships (SAR).

Conclusion

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a sophisticated chemical building block whose utility is rooted in its unique three-dimensional structure. Its strained ring system, combined with a versatile handle for chemical modification, provides a powerful platform for the development of novel therapeutics. The synthetic route, while requiring careful execution, is accessible and leads to a product whose structure can be unequivocally confirmed by standard analytical techniques. For researchers in drug discovery, this compound represents a valuable tool for navigating complex chemical space and designing next-generation medicines with improved efficacy and safety profiles.

References

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central). (2023).

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (n.d.).

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).

- 1-Boc-3-(Aminomethyl)azetidine Formula - ECHEMI. (n.d.).

- 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine - Henan Allgreen Chemical Co.,Ltd. (n.d.).

- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.).

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014).

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.).

- This compound | C9H18N2O3 | CID 57415900 - PubChem - NIH. (n.d.).

- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate - ChemScene. (n.d.).

- Synthesis of azetidine derivatives - Google Patents. (n.d.).

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).

- This compound - Synblock. (n.d.).

Sources

- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]

- 2. This compound | C9H18N2O3 | CID 57415900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. ijcr.info [ijcr.info]

- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

A Technical Guide to Determining the Solubility of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for Drug Discovery Applications

Foreword: The Azetidine Scaffold and the Criticality of Solubility

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] These four-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity and three-dimensionality, which can lead to enhanced pharmacological properties.[2][3] The incorporation of an azetidine moiety into a drug candidate can improve metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2] Molecules such as baricitinib and cobimetinib, which contain the azetidine motif, have received FDA approval, underscoring the therapeutic potential of this structural class.[2]

1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a key building block in the synthesis of more complex molecules for drug discovery. Its structure, featuring a polar hydroxyl group, a basic aminomethyl group, and a lipophilic Boc-protecting group, presents an interesting case study in solubility. The solubility of a compound is a critical determinant of its success in the drug development pipeline. Poor solubility can hinder absorption from the gastrointestinal tract, leading to reduced oral bioavailability.[4] It can also compromise the quality and reliability of in vitro assay data.[4] Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are paramount for advancing drug discovery programs.

This guide provides an in-depth technical overview of the methodologies used to determine the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| Appearance | Not specified (likely a solid or oil) | |

| Predicted Polarity | The molecule possesses both polar (hydroxyl, aminomethyl) and non-polar (Boc group) functionalities, suggesting amphiphilic character. |

Understanding and Measuring Solubility: A Two-Pronged Approach

In the context of drug discovery, solubility is typically assessed using two distinct but complementary methodologies: kinetic and thermodynamic solubility.[6][7]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[6][7] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a given solvent.[4][9] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of development.[6]

The choice between these methods depends on the stage of the drug discovery process and the specific questions being addressed.[7]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol is designed for the rapid assessment of the kinetic solubility of this compound. Nephelometry measures the light scattered by undissolved particles in a solution.[7][10]

I. Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate shaker

-

Nephelometer (plate-based)

II. Experimental Workflow

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

III. Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.[8]

-

Plate Setup: Using an automated liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[10]

-

Buffer Addition: Add PBS (pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., serial dilutions).[10] The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at a controlled temperature (e.g., 37°C) for 2 hours.[10]

-

Measurement: Measure the light scattering in each well using a nephelometer.[10]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO).

IV. Causality and Self-Validation

-

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.[11]

-

Why Nephelometry? This method is rapid and sensitive to the formation of precipitates, making it suitable for high-throughput screening.[7]

-

Self-Validation: Include a set of reference compounds with known high and low solubility in each assay plate to ensure the system is performing as expected.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via the Shake-Flask Method

This protocol determines the thermodynamic solubility, which is a more accurate representation of a compound's true solubility at equilibrium.[9] The shake-flask method is the gold standard for this measurement.[12]

I. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., PBS pH 7.4, simulated gastric fluid, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker/thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

II. Experimental Workflow

Sources

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. evotec.com [evotec.com]

- 5. CAS 1008526-71-3 | this compound - Synblock [synblock.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Sourcing and Utilizing 1-Boc-3-hydroxy-3-(aminomethyl)azetidine for Pharmaceutical Research

This guide provides an in-depth technical overview of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine, a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical significance, navigate the commercial supplier landscape, detail essential quality control protocols, and discuss its application in modern synthesis.

Part 1: The Strategic Importance of this compound

This compound (IUPAC Name: tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate) is a highly functionalized, four-membered heterocyclic compound.[1] Its value in drug discovery is rooted in the unique structural and physicochemical properties imparted by the azetidine ring.

The strained azetidine scaffold introduces a degree of conformational rigidity that is highly sought after in medicinal chemistry. This rigidity can help to lock a molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target. Furthermore, azetidines are recognized as valuable motifs in drug design, often serving as bioisosteres for other functional groups to enhance properties like metabolic stability and solubility.[2][3]

The specific substitution pattern of this molecule is particularly advantageous. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the ring nitrogen. The geminal hydroxy and aminomethyl groups at the 3-position offer two orthogonal points for chemical diversification, making it a versatile precursor for constructing complex molecular architectures and chemical libraries.

Part 2: Navigating the Commercial Supplier Landscape

The reliable sourcing of starting materials is a foundational pillar of successful research. The quality and purity of this compound can significantly impact the outcome of multi-step syntheses. Below is a comparative table of several commercial suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities | Product Link |

| Sigma-Aldrich | 1008526-71-3 | 97% | 500 MG, 1 G, 5 G | |

| Synblock | 1008526-71-3 | ≥98% | Inquire for quantities | [1] |

| ChemScene | 325775-44-8 | ≥98% | Inquire for quantities | [4] |

| Ambeed | 325775-44-8 | >97% | Inquire for quantities | [5] |

| TCI Chemicals | 325775-44-8* | >98% | Inquire for quantities | [6] |

*Note: Some suppliers list this compound under CAS 325775-44-8, which corresponds to the related structure 1-Boc-3-(aminomethyl)azetidine, lacking the 3-hydroxy group.[4][5][6][7][8][9][10][11] Researchers must carefully verify the structure and CAS number with the supplier to ensure they are purchasing the correct molecule (1008526-71-3 for the hydroxylated version).

Supplier Selection Rationale: Choosing a supplier should not be based on price alone. The trustworthiness of a supplier is paramount and is demonstrated through comprehensive documentation. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. A reliable CoA will include experimental data from techniques such as ¹H NMR, HPLC, and/or LC-MS to validate the structure and purity of the compound. This self-validating documentation is crucial for the integrity of your experimental work.

Part 3: Technical Specifications and Quality Control

Upon receipt of the compound, independent verification is a critical step to ensure quality and prevent downstream failures in synthesis.

Key Specifications:

-

Chemical Formula: C₉H₁₈N₂O₃[1]

-

Molecular Weight: 202.25 g/mol [1]

-

Appearance: Typically a solid or powder[12]

-

Storage: Recommended storage in a refrigerator.

Experimental Protocol: ¹H NMR for Structural Verification

This protocol describes the fundamental steps to confirm the chemical identity of the received material. The causality behind this choice is that ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure, allowing for unambiguous confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak. The expected spectrum should show:

-

A sharp singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).

-

Signals corresponding to the azetidine ring protons.

-

A signal for the aminomethyl (CH₂-NH₂) protons.

-

A signal for the hydroxyl (-OH) proton.

-

The integration of these peaks should be consistent with the number of protons in each environment.

-

Mandatory Visualization: Quality Control Workflow

The following diagram illustrates the logical workflow for incoming material validation.

Caption: A logical workflow for the quality control of incoming chemical reagents.

Part 4: Safe Handling, Storage, and Stability

Adherence to safety protocols is non-negotiable in a laboratory setting.

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]

-

Avoid generating dust.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1][13] The recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.

-

Keep away from strong oxidizing agents and strong acids.[13]

Part 5: Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile synthetic intermediate. The primary amine serves as a nucleophile for a wide range of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones followed by reduction.

Mandatory Visualization: Synthetic Utility Pathway

The following diagram illustrates a conceptual synthetic pathway starting from this compound.

Sources

- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. 325775-44-8 | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]

- 6. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | TCI AMERICA [tcichemicals.com]

- 7. 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine, CasNo.325775-44-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. 325775-44-8[tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate]- Acmec Biochemical [acmec.com.cn]

- 9. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

- 10. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. tert-butyl 3-hydroxy-3-(3-methylphenyl)azetidine-1-carboxylate | 1490999-79-5 [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic data of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 1008526-71-3), a valuable trifunctional building block in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages foundational principles of spectroscopy and data from analogous structures to present a robust prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Included are generalized, field-proven protocols for data acquisition, ensuring researchers can confidently generate and interpret data for this and similar molecules. The guide is designed to serve as a practical resource for scientists engaged in synthetic chemistry, quality control, and structural elucidation.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a strained four-membered azetidine ring, a tertiary alcohol, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of functional groups requires a multi-faceted analytical approach for unambiguous characterization.

Key Identifiers and Properties:

| Property | Value | Source |

| Chemical Name | tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | [1][2] |

| CAS Number | 1008526-71-3 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N¹", pos="0,0!"]; C2 [label="C²", pos="-1.2,0.8!"]; C3 [label="C³", pos="0,1.6!"]; C4 [label="C⁴", pos="1.2,0.8!"]; C5 [label="C⁵", pos="-1.5,-0.8!"]; O1 [label="O", pos="-2.5,-0.6!"]; O2 [label="O", pos="-1.2,-1.8!"]; C6 [label="C⁶", pos="-0.9,-2.8!"]; C7 [label="C⁷", pos="-2.1,-3.4!"]; C8 [label="C⁸", pos="0,-3.6!"]; C9 [label="C⁹", pos="-0.5,-1.9!"]; C10 [label="C¹⁰", pos="0,2.8!"]; N2 [label="N²H₂", pos="1.2,3.4!"]; O3 [label="O³H", pos="-1.2,2.2!"];

// Dummy nodes for Boc group structure Boc_C7 [label="CH₃", pos="-2.1,-3.4!"]; Boc_C8 [label="CH₃", pos="0,-3.6!"]; Boc_C9 [label="CH₃", pos="-0.5,-1.9!"];

// Edges for the azetidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1;

// Edges for substituents N1 -- C5 [label="Boc"]; C5 -- O1 [style=double]; C5 -- O2; O2 -- C6; C6 -- Boc_C7; C6 -- Boc_C8; C6 -- Boc_C9; C3 -- C10 [label="CH₂"]; C10 -- N2; C3 -- O3;

// Labels for key groups label_boc [label="Boc Group", pos="-2,-2.5!", fontsize=10, fontcolor="#4285F4"]; label_azetidine [label="Azetidine Ring", pos="1.5,0!", fontsize=10, fontcolor="#34A853"]; label_amine [label="Aminomethyl", pos="1.8,3.0!", fontsize=10, fontcolor="#EA4335"]; label_hydroxyl [label="Hydroxyl", pos="-1.8,2.5!", fontsize=10, fontcolor="#FBBC05"]; }

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of this molecule, providing definitive information about its carbon-hydrogen framework.

Rationale and Experimental Choices

-

¹H NMR will confirm the presence and connectivity of all proton-bearing groups, including the diagnostic signals for the Boc group, the azetidine ring protons, and the aminomethyl group.

-

¹³C NMR will identify all unique carbon environments, confirming the total carbon count and the presence of the carbonyl, quaternary, and methylene carbons.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice. However, due to the presence of exchangeable protons (-OH, -NH₂) which may give broad signals or not be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it forms hydrogen bonds, resulting in sharper, more reliable signals for these groups.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[3]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The following assignments are predicted based on established chemical shift principles and data from analogous azetidine structures.[3][4]

| Atom(s) (See Diagram) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| C⁶, C⁷, C⁸, C⁹ -H | ~1.40 | Singlet (s) | 9H | Characteristic signal for the nine equivalent protons of the tert-butyl group. |

| N²-H₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Broadness depends on concentration and water content. |

| C¹⁰-H₂ | ~2.75 | Singlet (s) | 2H | Methylene protons adjacent to the primary amine and a quaternary carbon. Expected to be a singlet as there are no adjacent protons for coupling. |

| C², C⁴-H | ~3.70 - 3.90 | Multiplet (m) or two doublets (d) | 4H | Diastereotopic protons of the azetidine ring adjacent to the Boc-protected nitrogen. They will exhibit complex splitting due to geminal and vicinal coupling. |

| O³-H | ~4.90 | Singlet (s) | 1H | Exchangeable proton of the tertiary hydroxyl group. Its appearance as a sharp singlet in DMSO is a key diagnostic feature. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Atom(s) (See Diagram) | Predicted Shift (δ, ppm) | Rationale for Assignment |

| C⁷, C⁸, C⁹ | ~28.0 | The three equivalent methyl carbons of the tert-butyl group. |

| C¹⁰ | ~45.0 | Methylene carbon of the aminomethyl group, shifted downfield by the adjacent nitrogen. |

| C², C⁴ | ~58.0 | Equivalent methylene carbons of the azetidine ring, significantly deshielded by the adjacent nitrogen atom. |

| C³ | ~65.0 | Quaternary carbon of the azetidine ring, deshielded by both the ring nitrogen and the attached hydroxyl group. |

| C⁶ | ~78.5 | Quaternary carbon of the tert-butyl group. |

| C⁵ | ~155.0 | Carbonyl carbon of the Boc protecting group, appearing in the characteristic downfield region for carbamates. |

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.

-

Transfer: Vortex the sample until fully dissolved. Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer.

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, and then perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans). Following this, acquire the ¹³C spectrum, typically using a proton-decoupled pulse program over several thousand scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for rapidly confirming the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solid samples due to its simplicity and minimal sample preparation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3400 - 3200 | O-H Stretch, N-H Stretch | Alcohol (O-H), Amine (N-H₂) | A broad, strong band for the hydrogen-bonded O-H group is expected to overlap with two sharper, medium-intensity peaks for the symmetric and asymmetric N-H stretching of the primary amine. |

| 2975 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Sharp peaks corresponding to the C-H bonds in the Boc and azetidine moieties. |

| ~1685 | C=O Stretch | Carbamate (Boc) | A very strong, sharp absorption characteristic of the carbonyl group in the Boc protector. This is a key diagnostic peak.[4] |

| 1400 - 1365 | C-H Bend | tert-butyl | A characteristic doublet or strong single peak confirming the presence of the C(CH₃)₃ group. |

| 1250 - 1150 | C-O Stretch, C-N Stretch | Carbamate, Alcohol, Amine | A complex region of strong signals corresponding to the C-O stretch of the carbamate and alcohol, and the C-N stretching of the azetidine and amine. |

Standard Operating Protocol for ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-5 mg) of the solid sample onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Rationale and Ionization Technique

-

Objective: To determine the exact mass of the molecule and confirm its elemental formula.

-

Technique: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, ensuring the protonated molecular ion [M+H]⁺ is readily observed. It is typically coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

Predicted Mass Spectrum (Positive Ion ESI)

-

Primary Ion: The most abundant ion is expected to be the protonated molecule [M+H]⁺.

-

Calculated Monoisotopic Mass (C₉H₁₈N₂O₃): 202.1317 g/mol

-

Expected [M+H]⁺: m/z = 203.1390

-

-

Common Fragments: While ESI is soft, some in-source fragmentation may occur. Key expected fragments include:

-

[M-C₄H₈+H]⁺ (Loss of isobutylene): m/z = 147.0764

-

[M-Boc+H]⁺ (Loss of the Boc group): m/z = 103.0866

-

Standard Operating Protocol for LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

System Setup: Use a standard reverse-phase C18 column for chromatographic separation, with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

-

MS Parameter Optimization: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the expected [M+H]⁺ ion.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu). The high-resolution data will allow for the determination of the elemental formula.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of this compound is not based on a single technique but on the synergistic integration of all data.

Caption: Integrated workflow for the structural verification of the target molecule.

References

-

Zefirov, N. S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1086. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link] (Accessed January 27, 2025).

Sources

- 1. CAS 1008526-71-3 | this compound - Synblock [synblock.com]

- 2. This compound | 1008526-71-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, offering insights into spectral interpretation, experimental protocols, and the underlying chemical principles.

Introduction